molecular formula C21H27NO3 B12586048 Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- CAS No. 478855-47-9

Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-

Katalognummer: B12586048
CAS-Nummer: 478855-47-9
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: LCRUTXJZKVJNKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-: is an organic compound with the molecular formula C21H27NO3 . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its complex structure, which includes methoxy and phenylmethoxy substituents, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of advanced catalytic systems and purification techniques, such as chromatography, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the amide group can produce corresponding amines .

Wissenschaftliche Forschungsanwendungen

Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy and phenylmethoxy groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]- is unique due to its complex structure, which includes multiple functional groups.

Eigenschaften

CAS-Nummer

478855-47-9

Molekularformel

C21H27NO3

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]pentanamide

InChI

InChI=1S/C21H27NO3/c1-3-4-10-21(23)22-14-13-17-11-12-19(24-2)20(15-17)25-16-18-8-6-5-7-9-18/h5-9,11-12,15H,3-4,10,13-14,16H2,1-2H3,(H,22,23)

InChI-Schlüssel

LCRUTXJZKVJNKU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)NCCC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.